molecular formula C17H21N3O3S B10754682 4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol

4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol

Cat. No.: B10754682
M. Wt: 347.4 g/mol
InChI Key: RGGFUBMUOVFZEF-UHFFFAOYSA-N
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Description

4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol is a synthetic organic compound featuring a thiazole core structure, which is of significant interest in chemical biology and oncology research. Its primary investigated application is as a potential inhibitor of key anti-apoptotic proteins, specifically Myeloid Cell Leukemia 1 (MCL-1) and BFL-1/A1 . These proteins are members of the BCL-2 family and play a critical role in the survival and resistance of cancer cells. By targeting and inhibiting MCL-1 and/or BFL-1, this compound provides researchers with a tool to investigate the mechanisms of induced apoptosis, potentially overcoming the resistance that many cancers develop against conventional chemotherapeutic agents. The research value of this compound lies in its utility for probing mitochondrial apoptotic pathways and for studying novel therapeutic strategies for cancers characterized by the overexpression of MCL-1 and BFL-1. It is strictly for use in controlled laboratory research to further the understanding of cell death signaling networks. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-[(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGFUBMUOVFZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis forms the thiazole ring by reacting α-haloketones with thioamides. For this compound, the thiazole intermediate is synthesized first, followed by functionalization with the cyclohexylimino and benzene-triol groups.

Step 1: Thiazole Ring Formation
A mixture of 4-methylthiazole-2-amine and cyclohexyl isothiocyanate undergoes condensation in ethanol under reflux (78°C, 12 hours) to yield 2-cyclohexylimino-4-methyl-1,3-thiazole. The reaction is catalyzed by acetic acid, which protonates the amine, enhancing nucleophilicity.

Step 2: Imine Formation
The thiazole intermediate reacts with 4-formylbenzene-1,2,3-triol in dimethylformamide (DMF) at 60°C for 6 hours. The Schiff base formation is facilitated by anhydrous conditions to prevent hydrolysis. The crude product is precipitated using ice-c water and filtered.

Reaction ComponentQuantityRole
4-formylbenzene-1,2,3-triol1.2 eqElectrophilic aldehyde
Thiazole intermediate1.0 eqNucleophilic amine
DMF50 mL/mmolSolvent

Yield : 58–62% after purification.

Coupling Reaction Approach

An alternative route employs a coupling reaction between pre-formed thiazole and benzene-triol derivatives. This method avoids unstable intermediates and improves scalability.

Step 1: Activation of Carboxylic Acid
5-methyl-7-phenyl-[1,triazolo[1,5-a]pyrimidine-2-carbonyl chloride (analogous to intermediates in PMC) is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) at 0°C for 2 hours.

Step 2: Amide Coupling
The activated carbonyl chloride reacts with 4-aminobenzene-1,2,3-triol in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. The mixture is stirred at room temperature for 24 hours.

ParameterValue
Temperature25°C
Reaction Time24 hours
DIPEA Equivalents2.5 eq

Yield : 70–75% after column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance Schiff base formation by stabilizing charged intermediates, while DCM minimizes side reactions in coupling protocols. Elevated temperatures (>60°C) accelerate imine formation but risk decomposition of the benzene-triol moiety.

Catalysts and Reagents

  • Acetic Acid : Used in Hantzsch synthesis to protonate amines, increasing reactivity.

  • DIPEA : Neutralizes HCl generated during coupling, preventing acid-mediated degradation.

Purification and Characterization

Chromatography Methods

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) for the Hantzsch route or methanol/DCM (1:9 v/v) for coupling reactions.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, OH), 8.45 (s, 1H, CH=N), 6.92 (s, 1H, thiazole-H).

  • HRMS : m/z 347.1304 [M+H]⁺ (calculated: 347.1304).

PropertyValueSource
Molecular Weight347.4 g/mol
XLogP33.3
Solubility in DMSO>10 mM

Challenges and Limitations

  • Instability of Imine Bond : The CH=N linkage is prone to hydrolysis, necessitating anhydrous conditions.

  • Low Yield in Hantzsch Route : Competing side reactions reduce yields to <65%, requiring iterative optimization .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in quinones, while reduction of the imine groups yields amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains and fungi. The specific compound under discussion may possess similar properties due to the thiazole moiety.

Case Study: Antimicrobial Screening

In a recent study evaluating thiazole derivatives for antimicrobial activity, several compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the thiazole structure could enhance antimicrobial efficacy. The compound 4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol may exhibit comparable or superior activity due to its unique structure.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties, particularly against various cancer cell lines. The compound's structural features suggest it may interact with cellular pathways involved in cancer proliferation.

Case Study: Anticancer Activity

A study focused on thiazole-based compounds found that certain derivatives inhibited the growth of breast cancer cell lines effectively. The mechanism of action was associated with apoptosis induction and cell cycle arrest. Given the structural similarities, 4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol could be evaluated for similar anticancer effects.

Acetylcholinesterase Inhibition

Recent research has highlighted the role of thiazole-containing compounds as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Inhibitory Activity

Compounds designed with a thiazole core demonstrated significant inhibition of acetylcholinesterase activity in vitro. The binding affinity and mechanism were elucidated through molecular docking studies. This suggests that 4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol might also serve as a lead compound for developing new treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol involves its interaction with specific molecular targets. The thiazole ring and imine groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of Schiff base derivatives with benzene-triol scaffolds. Key structural analogues include:

Compound Name Substituents Key Features
FJ-809 (Target Compound) Cyclohexylimino, 4-methylthiazol Bulky cyclohexyl group; thiazole ring may enhance lipophilicity
4-[(4-Bromo-phenylimino)-methyl]-benzene-1,2,3-triol (Compound 22) 4-Bromophenyl Electron-withdrawing bromo group; moderate antimicrobial activity
4-[(3,5-di-tert-butyl-4-hydroxy-phenyl-imino)-methyl]-benzene-1,2,3-triol (Compound 23) 3,5-di-tert-butyl-4-hydroxyphenyl Bulky tert-butyl groups; enhanced antifungal activity in Cu(II) complexes
4-(2-Methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-yl)benzene-1,2,3-triol (Compound 2b) 2-Methylimidazopyridine Rigid heterocycle; strong docking affinity in mycobacterial targets
(E)-4-(((2-Methyl-3-nitrophenyl)imino)methyl)benzene-1,2,3-triol 2-Methyl-3-nitrophenyl Nitro group may influence tautomerism and proton transfer

Key Observations :

  • Cyclohexyl vs.
  • Thiazole vs. Imidazopyridine : The thiazole ring in FJ-809 may offer distinct electronic properties compared to the imidazopyridine in Compound 2b, affecting target binding .
  • Metal Complexation : Unlike Compounds 22 and 23, which show enhanced antimicrobial activity as Cu(II) complexes , FJ-809’s activity as a free ligand or metal complex remains unexplored in the evidence.

Biological Activity

The compound 4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol is a thiazole-based derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The specific structure includes:

  • Thiazole moiety : Contributes to various pharmacological activities.
  • Cyclohexyl group : May enhance lipophilicity and influence bioavailability.
  • Benzene triol : Potentially increases the compound's reactivity and interaction with biological targets.

Structural Formula

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds containing thiazole rings have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.78 to 3.125 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
6aS. aureus0.78
6cE. coli1.56
6hPseudomonas aeruginosa3.125

Anticancer Activity

The compound has shown promise in anticancer studies. Thiazole derivatives have been linked to cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole-based compounds exhibited IC50 values lower than those of standard chemotherapy agents like doxorubicin in Jurkat and A-431 cell lines .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Reference Drug IC50 (μM)
13Jurkat<10Doxorubicin <20
14A-431<15Doxorubicin <25

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In a picrotoxin-induced convulsion model, several thiazole analogues demonstrated significant anticonvulsant activity with median effective doses (ED50) considerably lower than standard treatments like ethosuximide .

Table 3: Anticonvulsant Activity of Thiazole Derivatives

CompoundModelED50 (mg/kg)
1MES24.38
2scPTZ88.23

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of a series of thiazole derivatives against S. aureus. The study utilized a broth microdilution method to determine MIC values and elucidated structure-activity relationships (SAR). Results indicated that electron-withdrawing groups on the phenyl ring significantly enhanced antimicrobial activity .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies conducted on various cancer cell lines revealed that thiazole derivatives selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism was attributed to the activation of caspase pathways and inhibition of Bcl-2 proteins, suggesting potential therapeutic applications in oncology .

Q & A

Q. Table 1: Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)Method Used
DMSO45.225UV-Vis
Ethanol12.825Gravimetric
Water<0.125HPLC

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey PeaksReference Compound
FTIR1650 cm⁻¹ (C=N stretch)Benzothiazole
¹H NMRδ 6.8–7.2 (aromatic H)Cyclohexane-d₁₂

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